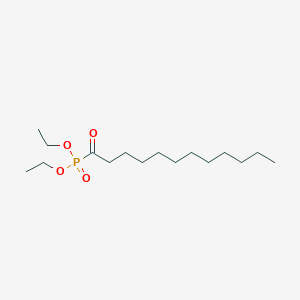

Diethyl dodecanoylphosphonate

Description

Overview of Organophosphorus Chemistry and Phosphonate (B1237965) Esters

Organophosphorus chemistry is a major branch of organic chemistry focused on compounds containing a carbon-phosphorus (C-P) bond. nih.govfrontiersin.org These compounds are classified based on the oxidation state and coordination number of the phosphorus atom. nih.gov Among the most significant classes are phosphonate esters, which are characterized by the general structure R-P(=O)(OR')₂. wikipedia.org These pentavalent phosphorus species feature a stable, direct bond between a carbon atom and the phosphorus atom, distinguishing them from phosphate (B84403) esters where the organic moiety is linked via an oxygen atom (P-O-C). nih.govnih.gov

The synthesis of phosphonate esters is most famously achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. wikipedia.orgorganic-chemistry.orgjk-sci.com Discovered by August Michaelis in 1898 and later extensively developed by Aleksandr Arbuzov, this reaction typically involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgjk-sci.com The process proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation by the halide ion to yield the final phosphonate ester. organic-chemistry.orgjk-sci.com This versatile reaction can also be adapted to use acyl halides, which react with trialkyl phosphites to form acylphosphonates, such as Diethyl dodecanoylphosphonate. tandfonline.comgoogle.com Other important reactions for forming C-P bonds include the Pudovik reaction, which involves the addition of a dialkyl phosphite across an imine's C=N double bond. wikipedia.orgbeilstein-journals.org

Significance of Phosphonate Moieties in Chemical Synthesis and Biological Systems

The phosphonate group is of immense interest in medicinal chemistry and chemical biology primarily because it serves as a highly effective bioisostere of the phosphate group. nih.govfrontiersin.orgcambridgemedchemconsulting.com Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. nih.gov The key feature of the phosphonate moiety is its C-P bond, which is resistant to enzymatic and chemical hydrolysis, unlike the labile P-O bond in phosphates. nih.govnih.gov This enhanced stability makes phosphonate-containing molecules valuable as mimics of natural phosphates in various biomedical applications, often acting as inhibitors for enzymes that process phosphate substrates. nih.govnih.gov

Beyond being simple phosphate surrogates, phosphonate groups can also mimic the transition state of reactions like the hydrolysis of amides and esters, making them potent transition-state inhibitors. nih.govfrontiersin.org Their structural similarity allows them to bind to the active sites of enzymes, but their stability prevents the catalytic reaction from proceeding. This principle has been successfully applied in the design of a wide range of biologically active compounds, including antiviral agents, herbicides, and drugs for treating bone diseases like osteoporosis (bisphosphonates). nih.govresearchgate.netresearchgate.net The ability of phosphonates to also act as bioisosteres for carboxylates further broadens their application in designing analogs of amino acids and peptides. frontiersin.orgnih.gov

Historical Context and Evolution of Research on Alkylphosphonates

The history of organophosphorus chemistry dates back to the early 19th century, with initial explorations into "phosphoric ether" by chemists like Jean Pierre Boudet around 1801 and Jean Louis Lassaigne in 1820. nih.govnih.govingentaconnect.com A significant milestone was the synthesis of the first organophosphate compound, triethyl phosphate, by Franz Anton Voegeli in 1848. nih.govmdpi.com This was followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854, a compound later identified as a cholinesterase inhibitor. mdpi.com

The pivotal moment for the synthesis of alkylphosphonates, defined by the C-P bond, was the discovery of the Michaelis-Arbuzov reaction. In 1898, August Michaelis first reported the reaction, which was later extensively explored by Aleksandr Arbuzov. wikipedia.orgjk-sci.com This reaction provided a reliable and versatile method for creating the stable C-P bond and remains a fundamental tool in the field. organic-chemistry.org Research in the 1930s, notably by Gerhard Schrader in Germany, led to the discovery of the potent biological, and often toxic, properties of many organophosphorus compounds, which spurred their development as both insecticides and chemical warfare agents. nih.govmdpi.comresearchgate.net In the decades following World War II, research rapidly expanded, focusing on the development of less toxic pesticides and a wide array of pharmaceutical agents, cementing the role of alkylphosphonates in medicine and agriculture. researchgate.netmdpi.com

Research Gaps and Emerging Areas in this compound Studies

While the chemistry of phosphonates is well-established, specific research on this compound is not extensively documented, presenting several opportunities for future investigation. As an α-ketophosphonate with a long C12 alkyl chain, its unique amphiphilic character suggests several unexplored research avenues.

Key Research Gaps and Future Directions:

Biological Activity Screening: The biological profile of this compound remains largely uncharacterized. The long dodecanoyl chain could serve as an anchor for interacting with hydrophobic pockets in enzymes. Therefore, screening its activity as a potential inhibitor for enzymes such as lipases, proteases, or kinases, where hydrophobic interactions are crucial for substrate binding, is a promising area.

Synthetic Methodology: The synthesis of this compound is presumed to proceed via the Michaelis-Arbuzov reaction. However, exploring greener, more efficient, or catalyst-driven synthetic routes for long-chain acylphosphonates could be a valuable contribution. This includes investigating solvent-free conditions or novel catalysts to improve yields and reduce waste.

Reactivity and Mechanistic Studies: this compound is a versatile synthetic intermediate. The ketone functional group is susceptible to nucleophilic addition reactions. Investigating its reactivity in Pudovik-type reactions to generate α-hydroxy- or α-amino-bisphosphonates could yield novel compounds with potential bioactivity. mdpi.com Detailed mechanistic studies of such transformations involving long-chain acylphosphonates are currently lacking.

Applications in Materials Science: Long-chain alkylphosphonic acids are widely used for the surface functionalization of metal oxides. nih.govresearchgate.netacs.org Investigating whether this compound can act as a precursor for generating such surface modifiers or if it possesses unique properties for creating self-assembled monolayers on various substrates is an emerging area of interest. Its potential surfactant properties due to its amphiphilic structure also warrant investigation.

Data Tables

Table 1: Representative Michaelis-Arbuzov Reaction for Acylphosphonate Synthesis

The synthesis of this compound is an example of the Michaelis-Arbuzov reaction applied to an acyl chloride. The general reaction is shown below, followed by a table of examples illustrating the versatility of this method with various acyl chlorides.

Reaction Scheme:

(CH₃CH₂O)₃P + R-C(=O)Cl → (CH₃CH₂O)₂P(=O)-C(=O)R + CH₃CH₂Cl

Triethyl phosphite + Acyl chloride → Diethyl acylphosphonate + Ethyl chloride

| Acyl Chloride (R-C(=O)Cl) | Resulting Diethyl Acylphosphonate | Reference |

|---|---|---|

| Acetyl chloride | Diethyl acetylphosphonate | google.com |

| Dodecanoyl chloride | This compound | (Presumed Product) |

| Benzoyl chloride | Diethyl benzoylphosphonate | acs.org |

| Ethyl chloroacetate | Diethyl (ethoxycarbonylmethyl)phosphonate | google.com |

Table 2: Physical Properties of a Representative Dialkylphosphonate

| Property | Value for Diethyl ethylphosphonate | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₅O₃P | nih.gov |

| Molecular Weight | 166.16 g/mol | nih.gov |

| Boiling Point | 198-199 °C | - |

| Density | 1.025 g/mL at 25 °C | - |

| Refractive Index (n²⁰/D) | 1.416 | - |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5413-24-1 |

|---|---|

Molecular Formula |

C16H33O4P |

Molecular Weight |

320.40 g/mol |

IUPAC Name |

1-diethoxyphosphoryldodecan-1-one |

InChI |

InChI=1S/C16H33O4P/c1-4-7-8-9-10-11-12-13-14-15-16(17)21(18,19-5-2)20-6-3/h4-15H2,1-3H3 |

InChI Key |

QBHKTNHLKXAWPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)P(=O)(OCC)OCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyl Dodecanoylphosphonate

Direct Synthesis Pathways for Diethyl Dodecanoylphosphonate

The direct formation of the C-P bond in this compound can be achieved through several key reactions. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.

Esterification of Phosphonic Acids with Alcohols

The esterification of a phosphonic acid is a fundamental method for the synthesis of its corresponding esters. In the context of this compound, this would involve the reaction of dodecanoylphosphonic acid with ethanol (B145695). This transformation is typically catalyzed by an acid and is a reversible process. unh.edu To drive the equilibrium towards the formation of the desired diethyl ester, an excess of ethanol is often employed, or water is removed as it is formed. unh.edu

Step 1: Synthesis of Dodecanoylphosphonic Acid (See Section 2.2 for precursor synthesis)

Step 2: Esterification Dodecanoylphosphonic Acid + Ethanol (excess) ⇌ this compound + Water

Selective esterification to obtain mono- or diesters of phosphonic acids can be challenging. However, specific reagents and conditions have been developed to control the degree of esterification. nih.gov For instance, the use of orthoacetates as both reagent and solvent has been shown to allow for selective mono- or diesterification based on the reaction temperature. nih.gov

Arbuzov-Type Reactions and Variants

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and is particularly well-suited for the preparation of acylphosphonates. wikipedia.orgjk-sci.com This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an electrophilic carbon, in this case, the carbonyl carbon of an acyl halide. youtube.com

For the synthesis of this compound, the Arbuzov reaction would utilize dodecanoyl chloride (also known as lauroyl chloride) and triethyl phosphite. The reaction proceeds through a phosphonium (B103445) intermediate, which then undergoes dealkylation by the displaced chloride ion to yield the final acylphosphonate product and a volatile alkyl halide (in this case, ethyl chloride). wikipedia.orgyoutube.com

Dodecanoyl Chloride + Triethyl Phosphite → this compound + Ethyl Chloride

A significant advantage of the "acyl-Arbuzov" reaction is that it is often milder than its alkyl counterpart, frequently proceeding to completion at or below room temperature. nih.gov This method is generally clean, and the crude product can often be used directly after the removal of volatile byproducts. nih.gov The reaction of long-chain aliphatic acid chlorides with trimethyl phosphite has been reported to proceed in nearly quantitative yields, suggesting this is a highly efficient route for this compound as well. okstate.edu

Table 1: Key Features of the Arbuzov Reaction for Acylphosphonate Synthesis

| Feature | Description | Reference |

| Reactants | Acyl Halide (e.g., Dodecanoyl Chloride) and Trialkyl Phosphite (e.g., Triethyl Phosphite) | wikipedia.orgjk-sci.com |

| Mechanism | Nucleophilic attack of phosphite on the acyl halide, followed by dealkylation of the phosphonium intermediate. | youtube.com |

| Conditions | Often mild, can proceed at room temperature. | nih.gov |

| Advantages | Generally high-yielding and clean reaction. | nih.govokstate.edu |

| Byproducts | Volatile alkyl halide (e.g., ethyl chloride), which can be easily removed. | nih.gov |

Palladium-Catalyzed Approaches to Phosphonate (B1237965) Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-phosphorus bonds. The Hirao reaction, a palladium-catalyzed coupling of aryl or vinyl halides with H-phosphonates, is a well-established method. mdpi.com More recent developments have expanded the scope of these reactions to include various phosphorus-containing nucleophiles and electrophilic partners.

While direct palladium-catalyzed synthesis of acylphosphonates is less commonly reported than that of aryl or vinyl phosphonates, the general principles of palladium catalysis could be applied. This would likely involve the oxidative addition of a palladium(0) catalyst to an activated dodecanoyl derivative, followed by transmetalation with a phosphorus nucleophile and subsequent reductive elimination.

For instance, palladium-catalyzed phosphorylation of arylsulfonium salts with P(O)H compounds has been demonstrated as a viable route to arylphosphonates. nih.gov The catalytic cycle involves the generation of an active palladium(0) species, oxidative addition, ligand exchange, and reductive elimination. nih.gov Adapting such a methodology to dodecanoyl derivatives would be a novel approach to the synthesis of this compound.

One-Pot Protocols for Phosphonate Ester Formation

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by combining multiple reaction steps into a single operation without the isolation of intermediates. For the synthesis of this compound, a one-pot protocol could start from dodecanoic acid.

A reported one-pot, four-step sequence for the conversion of carboxylic acids to diethyl phosphonates involves the following sequence: nih.gov

Activation of the Carboxylic Acid: Dodecanoic acid is first converted to its more reactive acid chloride (dodecanoyl chloride) in situ using a reagent like oxalyl chloride with a catalytic amount of dimethylformamide (DMF). nih.gov

Acyl-Arbuzov Reaction: After removing the excess activating agent, triethyl phosphite is added to the crude acid chloride, leading to the formation of this compound. nih.gov

Hydrazone Formation and Reduction: For the synthesis of the corresponding alkyl phosphonate, the acyl phosphonate can be further reacted in the same pot with hydrazine (B178648) to form a hydrazone, which is then reduced. nih.gov However, for the isolation of this compound, the reaction would be stopped after the Arbuzov step.

This one-pot approach streamlines the synthesis by avoiding the purification of the often-sensitive acid chloride intermediate. nih.gov

Synthesis of Dodecanoylphosphonate Precursors

The successful synthesis of this compound via several of the pathways described above relies on the availability of key precursors, namely dodecanoyl chloride and dodecanoylphosphonic acid.

Dodecanoyl Chloride:

Dodecanoyl chloride, also known as lauroyl chloride, is a common precursor and can be synthesized from dodecanoic acid (lauric acid). Standard methods involve the reaction of dodecanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com The reaction with thionyl chloride is often used, and the excess thionyl chloride can be removed by distillation. google.com

Table 2: Synthesis of Dodecanoyl Chloride

| Starting Material | Reagent | Key Features |

| Dodecanoic Acid | Thionyl Chloride (SOCl₂) | A common and effective method. |

| Dodecanoic Acid | Oxalyl Chloride ((COCl)₂) | Often used for milder conditions and cleaner reactions. |

| Dodecanoic Acid | Phosphorus Trichloride (PCl₃) | Another possible chlorinating agent. |

Dodecanoylphosphonic Acid:

Dodecanoylphosphonic acid can be prepared by the hydrolysis of its corresponding diester, this compound. This hydrolysis is typically carried out under acidic conditions, for example, by refluxing with concentrated hydrochloric acid. beilstein-journals.org The phosphonic acid can then be isolated after removal of the solvent and excess acid. beilstein-journals.org

This compound + 2 H₂O (in presence of acid) → Dodecanoylphosphonic Acid + 2 Ethanol

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, these principles can be applied to various methodologies.

Solvent-Free and Microwave-Assisted Reactions:

The Arbuzov reaction, a key method for synthesizing this compound, can be adapted to be more environmentally friendly. Microwave-assisted organic synthesis has been shown to accelerate many reactions, often leading to higher yields and shorter reaction times, which contributes to energy efficiency. derpharmachemica.comyoutube.com The application of microwave irradiation to the Arbuzov reaction, and specifically to palladium-catalyzed Hirao-type couplings, has been successful, suggesting its potential for the synthesis of acylphosphonates. mdpi.comnih.gov

Furthermore, performing reactions under solvent-free conditions is a core tenet of green chemistry. The Arbuzov reaction can often be carried out neat, especially when the reactants are liquids, thereby eliminating the need for solvents and simplifying purification. wikipedia.org

Catalyst-Free and Alternative Catalytic Systems:

While some methods rely on catalysts, exploring catalyst-free conditions or the use of more benign catalytic systems is a green chemistry goal. Some multicomponent reactions for the synthesis of other phosphonates have been achieved under catalyst-free conditions or with the use of recyclable catalysts like choline (B1196258) hydroxide. rsc.org While not yet specifically demonstrated for this compound, these approaches represent a promising direction for future research. The use of an alcohol-based Michaelis-Arbuzov reaction, which avoids the use of alkyl halides, is another environmentally benign method for C-P(O) bond formation. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

The generation of chiral centers in molecules is a cornerstone of modern organic synthesis, particularly in the development of compounds with specific biological activities. For acylphosphonates like this compound, the introduction of chirality can lead to analogs with unique stereochemical properties. The primary strategies for achieving this revolve around the asymmetric transformation of the keto-functional group, leading to chiral α-hydroxyphosphonates or other C-chiral derivatives. These methods often employ either chiral catalysts in the form of small organic molecules (organocatalysis) or metal complexes with chiral ligands. mdpi.comresearchgate.net

A significant approach for the enantioselective synthesis of chiral phosphonates is the catalytic asymmetric hydrophosphonylation of carbonyl compounds, also known as the phospha-aldol reaction. unl.pt This reaction adds a phosphite to a carbonyl group to create a chiral α-hydroxyphosphonate. unl.pt While many methods focus on aldehydes, the development of protocols for keto-phosphonates, such as this compound, is crucial for creating tertiary α-hydroxyphosphonate analogs. acs.orgnih.gov

Organocatalytic Cross-Aldol Reactions

One of the most effective methods for the asymmetric synthesis of tertiary α-hydroxyphosphonates is the organocatalyzed cross-aldol reaction between an α-keto phosphonate and a ketone. acs.orgnih.gov Proline and its derivatives have emerged as powerful catalysts for this transformation. acs.org

In a representative study, diethyl benzoylphosphonate was used as a model substrate to react with acetone. nih.gov The reaction, catalyzed by L-proline, yielded the corresponding tertiary α-hydroxyphosphonate with high yield and excellent enantioselectivity. acs.orgnih.gov This methodology is directly applicable to the synthesis of chiral analogs of this compound, where the dodecanoyl group would replace the benzoyl group. The reaction proceeds smoothly at room temperature, making it a practical approach. nih.gov

The choice of catalyst is critical. While L-proline provides high enantioselectivity, other derivatives like L-prolinamide can increase reaction rates but may result in lower enantiomeric excess (ee). acs.orgnih.gov The scope of this reaction has been shown to tolerate various α-keto phosphonates (with alkyl, aryl, and alkenyl substituents) and different ketone partners. acs.org

Table 1: L-Proline-Catalyzed Cross-Aldol Reaction of Diethyl Benzoylphosphonate with Acetone This table presents representative data for a model reaction analogous to the synthesis of chiral this compound derivatives.

| Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| L-Proline (20) | Room Temp. | 48 | 85 | 71 |

| L-Proline (50) | 4 | 168 | 95 | 99 |

| L-Prolinamide (20) | Room Temp. | 12 | 90 | 54 |

| Data sourced from studies on diethyl benzoylphosphonate as a model substrate. acs.orgnih.gov |

Metal-Catalyzed Asymmetric Additions

In addition to organocatalysis, metal-based Lewis acid catalysis provides a powerful alternative for the stereoselective synthesis of chiral phosphonate derivatives. Chiral metal complexes can activate the keto-phosphonate, allowing for enantioselective addition of various nucleophiles. psu.edu

For instance, the catalytic asymmetric addition of β-keto phosphonates to activated imines, such as N-tosyl-α-imino esters, has been achieved using chiral copper(II)-bisoxazoline complexes. psu.edu This reaction creates two new chiral centers, leading to functionalized α-amino phosphonate derivatives with high diastereoselectivity and enantioselectivity. psu.edu While the substrate is a β-keto phosphonate in this case, the principle of using a chiral Lewis acid to control the facial selectivity of an attack on a carbonyl group is broadly applicable.

Another important metal-catalyzed approach is the asymmetric hydrophosphonylation of imines, which yields chiral α-aminophosphonates. nih.gov Shibasaki and colleagues developed a method using chiral lanthanide complexes for the catalytic asymmetric hydrophosphonylation of imines, achieving good yields and enantioselectivities. psu.edu Furthermore, copper(II)-diamine complexes have been shown to be effective in catalyzing the enantioselective reaction of silicon enolates with N-acyl-α-iminophosphonates, providing another route to optically active α-amino phosphonate derivatives. nih.gov These methodologies highlight the potential for creating chiral C-N bonds adjacent to the phosphonate group in dodecanoylphosphonate analogs.

Table 2: Catalytic Enantioselective Addition to an Imino Ester This table shows representative results for the addition of various β-keto phosphonates to an N-tosyl-α-imino ester using a Cu(II)-BOX catalyst, demonstrating the methodology's potential.

| R-Group of Keto Phosphonate | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |

| Phenyl | 98 | 6:1 | 84 |

| 2-Naphthyl | 95 | 10:1 | 51 |

| Methyl | 85 | 4:1 | 75 |

| Cyclohexyl | 92 | 1:1 | 65 |

| Data sourced from a study on the catalytic asymmetric addition to an N-tosyl-α-imino ester. psu.edu |

These advanced synthetic strategies provide robust pathways for accessing chiral analogs of this compound. The choice between organocatalysis and metal catalysis allows for flexibility in synthesizing a diverse range of stereochemically defined α-hydroxyphosphonates and α-aminophosphonates, which are valuable for further investigation.

In-Depth Analysis of this compound Remains Elusive Due to Scarcity of Scientific Data

A comprehensive examination of the chemical reactivity and transformation pathways of this compound is currently hindered by a significant lack of available scientific literature and research data specifically focused on this compound. Despite extensive searches for information regarding its synthesis, nucleophilic reactivity, and role in organic transformations, no specific studies or detailed findings concerning this compound could be retrieved.

The inquiry sought to build a detailed article structured around the chemical behavior of this compound, including its participation in Horner-Wadsworth-Emmons olefination reactions, alkylation at the alpha-carbon, and various condensation reactions. Further points of interest were the reactivity of its ester linkages through hydrolysis and transesterification, and its broader utility as a reagent in organic synthesis.

While general principles of these reaction types are well-established for related phosphonate compounds, the absence of data specifically mentioning this compound prevents a scientifically accurate and detailed discussion as requested. For instance, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using phosphonate carbanions. wikipedia.orgnrochemistry.comtcichemicals.comorganic-chemistry.org The reaction typically involves the deprotonation of the phosphonate at the carbon adjacent to the phosphoryl group, followed by nucleophilic attack on a carbonyl compound. wikipedia.orgnrochemistry.com However, no documented examples of this compound being used in an HWE reaction were found.

Similarly, the alkylation of the alpha-carbon of phosphonates is a known synthetic strategy. libretexts.orgpressbooks.pubchemistrysteps.com This reaction generally proceeds via the formation of an enolate, which then acts as a nucleophile to attack an alkyl halide. libretexts.orgpressbooks.pubchemistrysteps.com The regioselectivity of this reaction can often be controlled by the choice of base and reaction conditions. chemistrysteps.comnih.gov Again, specific studies detailing the alkylation of this compound are not present in the available literature.

Condensation reactions, such as the Aldol and Claisen-type reactions, are fundamental carbon-carbon bond-forming reactions in organic chemistry. These reactions involve the reaction of an enolate with a carbonyl compound. researchgate.net While phosphonates can be designed to participate in such reactions, information on the engagement of this compound in these transformations is absent.

Furthermore, the reactivity of the diethyl ester groups in this compound through hydrolysis and transesterification remains undocumented. The hydrolysis of phosphonate esters is a known process, often catalyzed by acid or base, but specific kinetic or mechanistic data for the dodecanoyl derivative is unavailable. nih.gov

The synthesis of various phosphonates is well-documented, often involving the Michaelis-Arbuzov reaction or palladium-catalyzed cross-coupling reactions. researchgate.netchemicalbook.comgoogle.com However, a specific, detailed, and reproducible synthetic procedure for this compound could not be located in the searched scientific databases.

Chemical Reactivity and Transformation Pathways of Diethyl Dodecanoylphosphonate

Mechanistic Investigations of Diethyl Dodecanoylphosphonate Reactions

The study of reaction mechanisms provides crucial insights into the transformation of chemical compounds. For this compound, while specific mechanistic and kinetic data are not extensively available in public literature, the reactivity can be inferred from studies on analogous acylphosphonates and other organophosphorus compounds. The following sections detail the likely mechanistic pathways and kinetic considerations for the reactions of this compound.

Elucidation of Reaction Mechanisms (e.g., SN1-like, SN2)

The reactions of this compound, particularly with nucleophiles, are expected to proceed through mechanisms typical for tetrahedral phosphorus compounds. The primary distinction in these mechanisms is whether they follow a concerted (SN2-like) or a stepwise (SN1-like or associative) pathway.

SN2-like Mechanism:

A concerted SN2-type mechanism is a plausible pathway for the reactions of this compound with strong nucleophiles. In this mechanism, the nucleophile attacks the phosphorus center at the same time as the leaving group departs. This process involves a single transition state and does not proceed through a stable intermediate. For organophosphorus compounds, this is often described as a trigonal bipyramidal transition state. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

General characteristics of an SN2 reaction at a phosphorus center include:

Stereochemistry: Inversion of configuration at the phosphorus center.

Kinetics: Second-order kinetics, where the rate is proportional to [Substrate][Nucleophile].

Substrate Structure: Less sterically hindered substrates react faster. The long dodecanoyl chain in this compound might introduce some steric hindrance, potentially slowing down an SN2 reaction compared to smaller acylphosphonates.

SN1-like or Associative Mechanism:

A stepwise mechanism, which can be either SN1-like (dissociative) or associative, involves the formation of a reaction intermediate.

Associative Mechanism: In an associative pathway, the nucleophile first adds to the phosphorus center to form a pentacoordinate intermediate, typically with a trigonal bipyramidal geometry. This intermediate then breaks down in a subsequent step to release the leaving group. This is a common mechanism for nucleophilic substitution at phosphorus.

The hydrolysis of some phosphonates has been suggested to proceed through an SN2 mechanism at the phosphorus center nih.gov. In the context of this compound, reactions with strong nucleophiles are likely to favor an SN2-like or an associative pathway. The presence of the carbonyl group adjacent to the phosphorus atom can influence the electron density at the phosphorus center, potentially making it more susceptible to nucleophilic attack.

The choice between these mechanisms can be influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent polarity. For instance, strong, negatively charged nucleophiles tend to favor SN2 reactions, while weaker, neutral nucleophiles might favor stepwise mechanisms. Polar protic solvents can stabilize ionic intermediates, potentially favoring stepwise pathways.

Kinetic Studies of Reactive Pathways

While specific kinetic data for the reactions of this compound are not readily found in the literature, studies on analogous compounds provide a framework for understanding its reactive pathways. Kinetic studies on the hydrolysis of other phosphonate (B1237965) esters have been performed, often revealing pseudo-first-order or second-order kinetics depending on the reaction conditions.

For example, the acid-catalyzed hydrolysis of dialkyl α-hydroxybenzylphosphonates was found to follow pseudo-first-order kinetics for each of the two hydrolysis steps (cleavage of the two ester groups) nih.gov. The rate of hydrolysis was influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups increasing the reaction rate. This suggests that electronic effects transmitted through the molecular framework can significantly impact reactivity.

In the case of this compound, the long, electron-donating dodecanoyl alkyl chain would be expected to have an electronic effect on the reactivity of the phosphonate group, although this effect would be transmitted through several bonds.

Table 1: Postulated Kinetic Parameters for this compound Reactions

The following table presents hypothetical kinetic data for the hydrolysis of this compound under different mechanistic assumptions. It is important to note that this data is illustrative and based on general principles of chemical kinetics for analogous compounds, as specific experimental data for this compound is not available.

| Reaction Pathway | Rate Law | Expected Rate Constant (k) | Factors Influencing Rate |

| SN2-like Hydrolysis | Rate = k[Phosphonate][OH⁻] | Moderate to High | Concentration and strength of nucleophile (e.g., OH⁻), steric hindrance from the dodecanoyl chain. |

| Acid-Catalyzed Hydrolysis (Associative) | Rate = k[Phosphonate][H⁺] | Low to Moderate | Concentration of acid catalyst, stability of the protonated intermediate. |

| Neutral Hydrolysis (Solvolysis) | Rate = k[Phosphonate] | Low | Polarity of the solvent (e.g., water), temperature. |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Further experimental investigation is required to definitively determine the reaction mechanisms and kinetic parameters for the various transformations of this compound. Such studies would involve systematic variation of reaction conditions (e.g., nucleophile concentration, pH, solvent) and careful analysis of reaction products and rates to elucidate the precise pathways of its chemical reactivity.

Advanced Spectroscopic and Analytical Characterization of Diethyl Dodecanoylphosphonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of Diethyl Dodecanoylphosphonate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecule's connectivity and chemical environment can be constructed.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

The structural confirmation of this compound is achieved through the detailed analysis of its one-dimensional NMR spectra. The chemical shifts observed in ¹H, ¹³C, and ³¹P NMR are indicative of the electronic environment of each nucleus, providing crucial information about the different functional groups present in the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethyl groups and the dodecanoyl chain are expected. The ethoxy protons would appear as a characteristic quartet and triplet pattern due to spin-spin coupling. The protons of the long dodecanoyl chain would manifest as a series of multiplets, with the protons alpha to the carbonyl group showing a downfield shift due to the electron-withdrawing effect of the carbonyl.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct resonance. The carbonyl carbon of the dodecanoyl group would be observed at a significantly downfield chemical shift. The carbons of the ethyl groups and the long aliphatic chain would appear in the upfield region of the spectrum.

The ³¹P NMR spectrum is particularly informative for phosphonate (B1237965) compounds. For this compound, a single resonance is expected, the chemical shift of which is characteristic of a phosphonate group. The coupling of the phosphorus nucleus with neighboring protons can provide further structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (dodecanoyl) | ~0.88 | Triplet |

| (CH₂)₉ (dodecanoyl) | ~1.25 | Multiplet |

| CH₂ (alpha to C=O) | ~2.95 | Triplet |

| OCH₂CH₃ | ~4.15 | Quintet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~205 |

| OCH₂CH₃ | ~63 |

| CH₂ (alpha to C=O) | ~45 |

| (CH₂)₉ (dodecanoyl) | ~22-35 |

| OCH₂CH₃ | ~16 |

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|

Multi-Dimensional NMR Techniques for Connectivity

To unequivocally establish the connectivity of atoms within this compound, multi-dimensional NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

A COSY spectrum would reveal the coupling between adjacent protons, confirming the sequence of methylene (B1212753) groups in the dodecanoyl chain and the connectivity within the ethyl groups. The HSQC spectrum correlates each proton signal with its directly attached carbon atom, allowing for the assignment of the ¹³C signals. Finally, the HMBC spectrum reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connection of the dodecanoyl chain and the ethyl groups to the central phosphorus atom through the carbonyl and oxygen linkages, respectively.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of this compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity and purity. The accurate mass measurement helps to distinguish this compound from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated or sodiated molecular ion of this compound. In an MS/MS experiment, the parent ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

Key fragmentation pathways for this compound would likely involve the cleavage of the P-C bond, the loss of the ethoxy groups, and fragmentation within the dodecanoyl chain. The observed fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Predicted) | Proposed Fragment |

|---|---|

| [M+H]⁺ - 28 | Loss of ethylene (B1197577) from an ethoxy group |

| [M+H]⁺ - 46 | Loss of ethanol (B145695) |

| [M+H]⁺ - 183 | Loss of the dodecanoyl group |

| 137 | Diethyl phosphonate fragment |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. These methods are also crucial for the analysis of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis and purification of phosphonates. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating this compound from starting materials, byproducts, and other impurities. Detection can be achieved using a UV detector if the compound has a suitable chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer.

Gas Chromatography (GC) can also be employed for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase would likely provide good separation. The use of a flame ionization detector (FID) or a mass spectrometer (GC-MS) would allow for sensitive detection and identification. The purity of the compound can be determined by the relative area of its peak in the chromatogram.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) stands as a primary technique for the analysis of volatile and thermally stable compounds like this compound. The methodology hinges on the partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. The retention time, the time it takes for the compound to travel from the injector to the detector, is a key qualitative parameter.

For this compound, a non-polar or mid-polar capillary column is typically employed due to the compound's long alkyl (dodecanoyl) chain. A common choice would be a column coated with a stationary phase such as 5% phenyl-polydimethylsiloxane. The injector and detector temperatures must be carefully optimized to ensure efficient volatilization without causing thermal degradation of the phosphonate group. An inert carrier gas, such as helium or nitrogen, is used as the mobile phase.

Key GC Parameters:

Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a non-polar or mid-polar stationary phase.

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Injector Temperature: Typically set between 250°C and 280°C.

Oven Temperature Program: A temperature gradient is essential for good separation. A representative program might start at 150°C, hold for 1 minute, then ramp up to 300°C at a rate of 10-15°C/min.

Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.

Under such conditions, this compound would exhibit a characteristic retention time, which can be used for its identification and quantification when calibrated with a pure standard.

Table 1: Representative Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-polydimethylsiloxane |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Injector | Split/Splitless, 270°C |

| Injection Volume | 1 µL |

| Oven Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) |

| Detector Temp | 310°C |

| Expected RT | ~14-16 minutes |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly useful for less volatile or thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture.

The long dodecanoyl chain gives the molecule significant hydrophobic character, leading to strong retention on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the compound from the column in a reasonable timeframe and with good peak shape. Detection is often achieved using a UV detector, as the carbonyl group in the dodecanoyl moiety provides some UV absorbance, typically around 210-220 nm.

Key HPLC Parameters:

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water.

Gradient Program: A typical gradient might start at 50% acetonitrile and increase to 100% acetonitrile over 20 minutes.

Flow Rate: 1.0 mL/min.

Detector: UV-Vis detector set at a low wavelength (e.g., 215 nm).

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Instrument | HPLC system with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 60% B; 5-20 min: 60% to 100% B; 20-25 min: 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C |

| Detection | UV at 215 nm |

| Injection Vol | 10 µL |

Advanced Detection Techniques (e.g., GC-MS, LC-MS/MS)

For unambiguous identification and structural elucidation, chromatography is coupled with mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the GC separates the components of a mixture, and the eluting compounds are then introduced into a mass spectrometer, which acts as a highly specific detector. The mass spectrometer ionizes the molecules (typically using Electron Ionization - EI) and then separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (320.4 g/mol ), although it may be weak due to fragmentation. The fragmentation pattern is highly informative, with expected cleavages at the P-C bond, loss of ethoxy groups (-OCH2CH3), and fragmentation of the long alkyl chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is an even more powerful technique that couples HPLC with two mass spectrometers in series. This is particularly useful for complex matrices or when very low detection limits are required. The first mass spectrometer (MS1) selects the parent ion of this compound (e.g., the [M+H]+ adduct in electrospray ionization - ESI). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as Selected Reaction Monitoring (SRM), is highly selective and sensitive.

Table 3: Expected Mass Spectrometry (MS) Data for this compound

| Technique | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) & Interpretation |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | 320 [M]+ (may be weak) | 291 [M-C2H5]+, 275 [M-OC2H5]+, 183 [C12H23O]+, 137 [P(O)(OC2H5)2]+ |

| LC-MS | Electrospray (ESI+) | 321 [M+H]+, 343 [M+Na]+ | N/A (MS1 selection) |

| LC-MS/MS | ESI+ with Collision-Induced Dissociation (CID) | 321 [M+H]+ | Product ions from fragmentation of m/z 321, such as loss of dodecanoyl group or ethylene from ethoxy groups. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to particular functional groups. For this compound, the IR spectrum would be dominated by several key absorptions:

A strong, sharp absorption band for the carbonyl (C=O) stretch, typically found around 1680-1700 cm⁻¹.

A strong absorption for the phosphoryl (P=O) stretch, usually appearing in the region of 1240-1260 cm⁻¹.

Absorptions for the P-O-C (alkyl) linkages, found around 1020-1050 cm⁻¹ (asymmetric stretch) and 950-970 cm⁻¹ (symmetric stretch).

Multiple bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the long dodecyl chain and the ethyl groups.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, Raman spectroscopy would also identify the key functional groups, often providing stronger signals for more symmetric, less polar bonds. The C-H and P=O stretching vibrations would be clearly visible in the Raman spectrum.

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Bond | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Carbonyl | C=O | IR | ~1695 | Strong |

| Phosphoryl | P=O | IR, Raman | ~1250 | Strong |

| Alkyl C-H | C-H | IR, Raman | 2850 - 2960 | Strong |

| Phosphonate Ester | P-O-C | IR | 1020 - 1050 | Strong |

| C-C Backbone | C-C | Raman | 800 - 1100 | Medium |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging due to its long, flexible alkyl chain, this technique is invaluable for studying its solid-state derivatives.

If this compound is reacted to form a more crystalline derivative (e.g., through a reaction at the carbonyl group to form a hydrazone or an oxime), single crystals of this new compound could be grown. The analysis of these crystals by X-ray diffraction would provide a wealth of information, including:

Exact bond lengths and bond angles for all atoms in the molecule.

The conformation of the molecule in the solid state, showing how the dodecanoyl chain and diethyl phosphonate group are oriented.

Details of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the molecules pack together to form the crystal lattice.

This level of structural detail is unparalleled and provides the ultimate confirmation of the compound's covalent framework and stereochemistry. The resulting crystal structure data, including atomic coordinates and unit cell dimensions, would be deposited in crystallographic databases for reference.

Theoretical and Computational Investigations of Diethyl Dodecanoylphosphonate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic landscape of molecules like Diethyl dodecanoylphosphonate. These methods provide insights into orbital energies, charge distribution, and reactivity descriptors, which are crucial for understanding the molecule's behavior in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organophosphorus compounds. nih.govresearchgate.net For phosphonate (B1237965) derivatives, DFT calculations, often using functionals like PBEPBE or B3LYP with basis sets such as 6-311++G**, can determine key quantum chemical descriptors. nih.govresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to assessing chemical reactivity. nih.gov

For a molecule like this compound, the acylphosphonate group is of particular interest. Studies on α,β-unsaturated acylphosphonates show they are excellent hydrogen-bond acceptors, a property that can be effectively modeled using DFT to understand their activation by catalysts. nih.gov The calculations can reveal how the phosphonate group influences the electronic properties of the carbonyl group, making it susceptible to nucleophilic attack. nih.gov

General DFT studies on phosphonates have successfully modeled properties like molecular volume, charge distribution, and HOMO energy to predict biological activity and interactions with enzymes. nih.govresearchgate.net The oxygen atom of the P=O group is often identified as a key site for interaction, a feature that would be prominent in this compound. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Descriptors Calculated for Phosphonate Derivatives using DFT This table is illustrative, based on general findings for related compounds, as specific data for this compound is not available.

| Descriptor | Typical Calculated Value/Observation | Significance for this compound |

| HOMO Energy | Varies based on substituents; influences electron-donating ability. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Lower energy indicates higher susceptibility to nucleophilic attack. | Suggests reactivity at the carbonyl carbon and phosphorus center. |

| HOMO-LUMO Gap | Correlates with chemical stability and reactivity. acs.org | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential localized on the P=O and C=O oxygen atoms. nih.gov | Predicts sites for hydrogen bonding and electrophilic interaction. |

| Hirshfeld Charges | Significant negative charge on phosphoryl and carbonyl oxygens. nih.gov | Quantifies the polarity of the P=O and C=O bonds. |

Ab Initio Methods

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying molecular systems. For phosphorus-containing compounds, these methods can be used to calculate energy levels and ground-state geometries with high accuracy. arxiv.org For instance, ab initio calculations have been used to determine the binding energies of phosphorus donor electrons in silicon with results in good agreement with experimental values. arxiv.org

Ab initio molecular dynamics (AIMD) simulations can be employed to study reaction pathways, such as the formation of phosphate (B84403) chains from metathiophosphate precursors. acs.org Such studies reveal how the electronic structure of the monomers dictates the reaction's favorability. acs.org For this compound, ab initio methods could be applied to accurately model its geometry and the electronic effects of the long dodecanoyl chain on the phosphonate moiety.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and dynamics of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal preferred conformations and the energy barriers between them.

Prediction of Spectroscopic Parameters

Computational chemistry is frequently used to predict spectroscopic data, which can aid in the identification and characterization of new compounds.

DFT calculations have been successfully used to predict the infrared (IR) spectra of various organophosphorus compounds, including nerve agent candidates. rsc.org By comparing calculated spectra with experimental data for known compounds, scaling factors can be developed to improve the accuracy of predictions for new molecules. rsc.org For this compound, this approach could predict the characteristic vibrational frequencies, such as the P=O and C=O stretching modes. cwejournal.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for structural elucidation. cwejournal.org The chemical shifts of nuclei like ³¹P, ¹³C, and ¹H are sensitive to the local electronic environment. bibliotekanauki.pl While direct prediction for this compound is unavailable, computational models can calculate these shifts. The ³¹P NMR chemical shift is particularly informative for organophosphorus compounds. cwejournal.orgbibliotekanauki.pl

Table 2: Predicted Spectroscopic Features for this compound This table is illustrative and based on characteristic values for organophosphorus and carbonyl compounds.

| Spectroscopy | Feature | Predicted Region/Value | Notes |

| IR Spectroscopy | P=O Stretch | ~1250-1280 cm⁻¹ | Strong, characteristic band. |

| C=O Stretch | ~1680-1720 cm⁻¹ | Strong band, position influenced by the adjacent phosphonate group. | |

| P-O-C Stretch | ~1020-1050 cm⁻¹ | Characteristic of the diethyl phosphonate moiety. | |

| C-H Stretch | ~2850-2960 cm⁻¹ | From the ethyl and dodecanoyl groups. | |

| ³¹P NMR | Chemical Shift (δ) | ~ -5 to +5 ppm | Typical range for acylphosphonates. |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ 210-220 ppm | Highly deshielded, characteristic of acylphosphonates. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactions of this compound, such as its synthesis or hydrolysis, can be achieved through computational modeling of reaction pathways. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy.

The synthesis of phosphonates, often via the Michaelis-Arbuzov reaction, is a prime candidate for such modeling. youtube.com Computational studies can map out the energy profile of the reaction, detailing the structures of intermediates and transition states. For acylphosphonates, their reactivity as masked ester or amide equivalents in organocatalyzed reactions has been investigated. nih.gov Computational modeling helps to understand the role of the catalyst in stabilizing the transition state of the nucleophilic attack on the activated acylphosphonate. nih.gov

Similarly, the hydrolysis of organophosphates has been studied computationally, revealing the mechanism and energetics of bond cleavage at the phosphorus center. nih.govacs.org These studies provide a framework for modeling the stability and degradation pathways of this compound under various conditions.

Development of Computational Models for Phosphonate-Containing Systems

The broad importance of phosphonates in fields ranging from materials science to medicine has driven the development of generalized computational models. hw.ac.ukresearchgate.net Quantitative Structure-Property Relationship (QSPR) models, for instance, have been developed for phosphonate derivatives. nih.govresearchgate.net These models use multiple linear regression to correlate calculated quantum chemical descriptors (like molecular volume and orbital energies) with experimentally observed properties, such as toxicity. nih.govresearchgate.net

Furthermore, comprehensive equilibrium models have been created to simulate the behavior of phosphonate scale inhibitors in complex environments, accounting for processes like speciation, metal binding, adsorption, and precipitation. hw.ac.ukresearchgate.net Although this compound is not a typical scale inhibitor, the principles and parameters from these models could be adapted to predict its behavior in multicomponent systems. The ongoing development of these computational tools is crucial for predicting the properties and interactions of new and existing phosphonate-containing compounds. nih.gov

Applications of Diethyl Dodecanoylphosphonate in Organic and Materials Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The chemical reactivity of the acylphosphonate moiety makes diethyl dodecanoylphosphonate a valuable intermediate in the synthesis of intricate molecular architectures. This functionality allows for a variety of chemical transformations, enabling the construction of diverse organic compounds.

Synthesis of Natural Product Analogs

The total synthesis of natural products and their analogs is a significant area of research in organic chemistry, often aimed at developing new therapeutic agents. mdpi.comnih.gov While direct synthesis of a specific natural product using this compound is not extensively documented, the principles of acylphosphonate chemistry suggest its utility in creating analogs of natural products. The dodecanoyl chain can be incorporated into a target molecule to mimic or modify the lipophilic domains of natural products, potentially influencing their biological activity and pharmacokinetic properties. The phosphonate (B1237965) group can serve as a precursor to other functional groups or act as a stable, non-hydrolyzable phosphate (B84403) mimic, a common strategy in medicinal chemistry.

For instance, in the synthesis of analogs of complex lipids or polyketides, the long alkyl chain of this compound could be a crucial starting material. The phosphonate can be transformed through various reactions, such as the Horner-Wadsworth-Emmons reaction, to introduce carbon-carbon double bonds, a common structural motif in many natural products.

| Potential Synthetic Transformation | Role of this compound | Resulting Structural Motif |

| Horner-Wadsworth-Emmons Reaction | Provides a phosphonate-stabilized carbanion | Alkenes (C=C bonds) |

| Reduction of the Carbonyl Group | Source of a long-chain phosphonate alcohol | Secondary alcohol adjacent to a phosphonate |

| Hydrolysis of the Phosphonate Esters | Generation of dodecanoylphosphonic acid | A key building block for further modification |

Precursors for Pharmaceutical and Agrochemical Intermediates

Acylphosphonates are recognized as versatile intermediates in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. researchgate.net The unique electronic properties of the acylphosphonate group allow for specific chemical reactions that are valuable in constructing complex molecular frameworks. This compound can serve as a precursor to a range of intermediates due to the reactivity of both the carbonyl group and the phosphonate moiety.

For example, α-aminophosphonic acids, which are analogs of α-amino acids, are known to exhibit a wide range of biological activities and are important components of some pharmaceuticals and herbicides. rsc.org Derivatives of this compound could be utilized in the synthesis of novel α-aminophosphonic acids with long alkyl chains, potentially leading to new drug candidates or agrochemicals with specific properties. The synthesis of novel N-acyl homoserine lactone analogues, which are involved in bacterial quorum sensing, has been demonstrated using related phosphonylation protocols, suggesting a potential application for this compound in developing new antibacterial agents. mdpi.com

Utilization in Polymer Chemistry and Materials Science

The dual functionality of this compound, combining a polar phosphonate head with a long nonpolar alkyl tail, makes it a valuable component in the design and synthesis of advanced materials.

Phosphonate Linkers in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials with applications in gas storage, separation, and catalysis. d-nb.infoswan.ac.uk The properties of MOFs are highly dependent on the nature of the organic linkers used in their synthesis. nih.gov Phosphonate-based linkers are known to form robust MOFs due to the strong coordination of the phosphonate group to metal centers. d-nb.infoswan.ac.uknih.govresearchgate.net

This compound, after hydrolysis to dodecanoylphosphonic acid, can act as a monodentate or bidentate linker in the construction of MOFs. The long dodecanoyl chain can project into the pores of the MOF, creating a hydrophobic environment. This can be advantageous for applications such as the selective adsorption of nonpolar molecules or for creating water-repellent materials. The presence of long alkyl chains within the MOF structure can also influence the framework's flexibility and guest-responsive properties.

| MOF Property | Influence of Dodecanoylphosphonate Linker |

| Pore Environment | Creates a hydrophobic (nonpolar) environment |

| Adsorption Specificity | Favors adsorption of nonpolar guest molecules |

| Material Hydrophobicity | Increases water repellency of the MOF |

| Framework Flexibility | The long alkyl chains can impact the structural dynamics |

Surface Modification and Corrosion Inhibition Applications

The amphiphilic nature of dodecanoylphosphonic acid, derived from this compound, makes it an excellent candidate for surface modification. acs.org The phosphonic acid headgroup can strongly bind to various metal oxide surfaces, such as titanium, aluminum, and steel, forming self-assembled monolayers (SAMs). nih.gov The long, hydrophobic dodecyl chains then orient away from the surface, creating a dense, nonpolar barrier.

This surface modification has two primary applications:

Corrosion Inhibition: The hydrophobic barrier created by the dodecanoylphosphonate SAM can effectively prevent corrosive agents, such as water and ions, from reaching the metal surface, thus providing excellent corrosion protection. nih.gov The mechanism often involves the formation of a passive film on the metal surface. nih.gov

Tailoring Surface Properties: The formation of a dodecanoylphosphonate SAM can dramatically alter the surface properties of a material, for example, by changing its wettability from hydrophilic to hydrophobic. This is crucial for applications in areas such as biocompatible coatings, anti-fouling surfaces, and lubrication. Studies have shown that the length of the alkyl chain in alkylphosphonic acids influences the rate of hydroxyapatite (B223615) deposition on titanium surfaces, a key factor in the design of dental and orthopedic implants. nih.gov

Catalytic Applications of this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives can be designed to have catalytic activity. The phosphonate moiety can be incorporated into larger molecular structures that act as ligands for metal catalysts or as organocatalysts themselves.

For example, phosphonate-containing ligands are used in various transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation. By modifying the dodecanoylphosphonate structure, it is possible to create ligands with specific steric and electronic properties that can influence the efficiency and selectivity of a catalytic reaction.

Furthermore, certain phosphorylated compounds can act as organocatalysts. For instance, some phosphonate derivatives have been shown to catalyze specific organic transformations. researchgate.net The long dodecyl chain in a derivative of this compound could be used to create a microenvironment around the catalytic center, potentially influencing the reaction outcome, especially in biphasic or micellar catalysis. Research into the catalytic activity of phosphorylated compounds has shown that the structural features of these molecules are crucial for their function, opening avenues for the design of new catalysts based on the this compound scaffold. nih.gov

Ligand Design for Metal-Catalyzed Reactions

The design of ligands is a critical aspect of developing efficient and selective metal-based catalysts. Phosphonate-containing molecules, in general, have been explored as ligands due to the coordinating ability of the phosphonyl group. However, there is no specific research available that describes the synthesis or application of this compound as a ligand in any metal-catalyzed reaction. The influence of its long dodecanoyl chain on catalyst performance, solubility, or stability remains uninvestigated in the context of catalysis.

Environmental Disposition and Biogeochemical Transformations of Diethyl Dodecanoylphosphonate

Environmental Pathways and Distribution Modeling (eFate)

There is no available information on the environmental fate modeling, often conducted using tools like the Environmental Fate and Transport (eFate) models, for diethyl dodecanoylphosphonate. These models are crucial for predicting how a chemical will partition between air, water, soil, and sediment, thus indicating its likely environmental compartments of concern.

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis)

Specific studies on the abiotic degradation of this compound, such as its rate of hydrolysis (breakdown in water) or photolysis (breakdown by light), could not be found. While general principles of phosphonate (B1237965) hydrolysis exist, the specific rates and pathways are highly dependent on the full chemical structure, and no data for the dodecanoyl derivative are published.

Biotic Degradation Processes (e.g., Microbial Degradation)

Information regarding the biotic degradation of this compound, including its susceptibility to microbial breakdown in soil or water, is not available. The C-P bond in phosphonates is known to be resistant to degradation, but many microorganisms have evolved pathways to cleave it. However, no studies have specifically investigated this for this compound.

Metabolite Identification and Persistence of Transformation Products

There are no published studies that identify the metabolites or transformation products of this compound resulting from either abiotic or biotic degradation. Consequently, the persistence of any potential breakdown products in the environment is unknown.

Adsorption and Mobility in Environmental Compartments (Soil, Water)

No data on the adsorption and mobility of this compound, such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc), are available. This information is critical for predicting its potential to leach into groundwater or be transported with surface runoff.

Bioaccumulation Potential in Environmental Organisms (Non-Clinical)

There is no information available on the bioaccumulation potential of this compound in environmental organisms. Key metrics, such as the bioconcentration factor (BCF), have not been determined for this compound, leaving its potential to concentrate in aquatic or terrestrial life unknown.

Impact on Environmental Systems and Ecosystem Health (Non-Clinical)

Due to the lack of data on its environmental fate and bioaccumulation, no assessment of the potential impact of this compound on environmental systems and ecosystem health can be made. Ecotoxicity studies on relevant environmental organisms have not been found in the public domain.

Biochemical Interactions and Biological Activities of Diethyl Dodecanoylphosphonate Analogs

Phosphonate (B1237965) Analogs as Phosphate (B84403) Bioisosteres

Phosphonate analogs are widely recognized in medicinal chemistry and chemical biology as effective bioisosteres of phosphates. nih.gov A bioisostere is a chemical substituent that can be interchanged with another substituent in a molecule without significantly altering its chemical and physical properties, thus producing a similar biological response. The phosphonate group (R-PO(OR')₂) is structurally similar to the phosphate group (R-O-PO(OR')₂), with a key difference being the replacement of a P-O bond with a more stable P-C bond. psu.edu This substitution has profound implications for the molecule's biological behavior.

However, there are differences in the electronic properties and acidity between phosphonates and phosphates. The second acid dissociation constant (pKa₂) of a phosphonic acid is typically higher (around 7.6) than that of a phosphoric acid (around 6.4). researchgate.net This difference in pKa can affect the ionization state of the molecule at physiological pH, which may be a critical factor for recognition and binding by target enzymes. psu.edu To address this, medicinal chemists have developed derivatives, such as α-fluorophosphonates, which have a lower pKa₂ that more closely mimics that of natural phosphates. nih.gov

Enzyme Inhibition Studies (Excluding Clinical Targets)

The ability of phosphonates to act as stable mimics of phosphates makes them effective inhibitors of a wide range of enzymes that utilize phosphate substrates. nih.gov Their inhibitory activity often stems from their ability to act as transition-state analogs or competitive inhibitors.

Interaction with Phosphorus-Utilizing Enzymes

Phosphonates can interact with and inhibit various phosphorus-utilizing enzymes, including polymerases, phosphatases, and kinases. researchgate.net For instance, phosphonate nucleotide analogs are known to inhibit DNA polymerases, which are essential for DNA replication. nih.gov Some of these analogs can be incorporated into the growing DNA chain and act as chain terminators. nih.gov

In the context of diethyl dodecanoylphosphonate, the long dodecanoyl (C12) chain would likely confer significant lipophilicity to the molecule. This characteristic could direct the compound towards enzymes that have hydrophobic binding pockets or are associated with lipid metabolism. For example, long-chain acyl-CoA esters are known to inhibit enzymes involved in glucose metabolism within cellular organelles like plastids. nih.gov While not a phosphonate, this demonstrates the principle of how a long acyl chain can influence enzyme inhibition. Therefore, it is plausible that a long-chain acylphosphonate like this compound could be an inhibitor of enzymes such as phospholipases or other esterases that have binding sites capable of accommodating the long lipid tail.

Structure-Activity Relationship (SAR) Studies of Phosphonate Derivatives

The biological activity of phosphonate derivatives can be finely tuned by modifying their chemical structure. Structure-activity relationship (SAR) studies explore how changes in different parts of the molecule—such as the organic group attached to the phosphorus (the 'R' group), the ester groups (the 'OR'' groups), or the atoms directly attached to the phosphorus—affect its inhibitory potency and selectivity.

For example, in a series of phosphonate derivatives designed as inhibitors of serine β-lactamases, the nature of the leaving group and the incorporation of specific amino side chains were found to dramatically influence the inhibitory activity, in some cases by a factor of 10,000. Similarly, for phosphonate antibiotics, both the phosphonate monomethyl ester and a vinyl phosphonate moiety were found to be crucial for their bactericidal activity. nih.gov

In the case of antagonists for P2X₁ receptors, the introduction of a methylphosphonate (B1257008) group in place of a phosphate group maintained the compound's potency, highlighting the successful bioisosteric replacement. The nature of the substituents on other parts of the molecule also played a significant role in modulating the potency and selectivity of these antagonists.

For a molecule like this compound, SAR studies would likely focus on:

The length and saturation of the acyl chain: Modifying the length of the fatty acid chain could affect the compound's lipophilicity and its fit within the binding site of a target enzyme.

The nature of the ester groups: Replacing the diethyl esters with other alkyl or aryl groups could alter the compound's solubility, stability, and interaction with the target.

Modifications to the phosphonate group itself: Introducing substitutions, such as fluorine atoms at the α-carbon, could modulate the electronic properties and acidity of the phosphonate, potentially enhancing its activity as a phosphate mimic. nih.gov

Non-Clinical Biological Screening and Lead Compound Identification

The discovery of new biologically active molecules often begins with the screening of large libraries of chemical compounds against a specific biological target, such as an enzyme or a cell line. This process, known as high-throughput screening, can identify "hits"—compounds that exhibit a desired biological effect. These hits then undergo a process of lead optimization, where medicinal chemists synthesize and test a series of analogs to improve their potency, selectivity, and other pharmacological properties.

A library of phosphonate derivatives could be screened for various biological activities, such as antiviral, antibacterial, or anticancer effects. For example, a study on phosphonylated 1,2,3-triazolenaphthalimide conjugates identified several compounds with modest antiviral activity against the varicella-zoster virus (VZV) and cytostatic properties against certain cancer cell lines.

The identification of a lead compound from such a screening campaign involves a detailed analysis of its biological activity, structure-activity relationship, and potential for further development. For instance, in the development of novel cyclooxygenase-2 (COX-2) inhibitors, extensive SAR studies led to the identification of several potent and selective compounds that showed excellent activity in preclinical models of inflammation and pain. psu.edu Should this compound or its analogs be included in such a screening program, their long acyl chain would make them interesting candidates for assays involving lipid-modifying enzymes or targets with significant hydrophobic domains.

Future Research Directions and Emerging Trends in Diethyl Dodecanoylphosphonate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of Diethyl Dodecanoylphosphonate is expected to be heavily influenced by the principles of green chemistry. Traditional methods for creating phosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, often require harsh conditions and generate significant waste. frontiersin.org Future research will likely focus on developing more sustainable and efficient synthetic protocols.

One promising avenue is the adoption of catalytic systems that operate under milder conditions. For instance, the use of a KI/K2CO3 catalytic system in a benign solvent like PEG-400 has been shown to be effective for the synthesis of benzyl (B1604629) phosphonates at room temperature, avoiding volatile and toxic organic solvents. frontiersin.org Another approach involves the use of basic ionic liquids, such as choline (B1196258) hydroxide, which can act as recyclable catalysts for the hydrophosphonylation of aldehydes, offering a straightforward and high-yield route to α-hydroxyphosphonates. rsc.org

Furthermore, electrochemical methods are gaining traction for their environmentally friendly nature. rsc.orgresearchgate.net Electrochemical oxidative dehydrogenative coupling, for example, allows for the formation of acyl phosphates under metal-free and oxidant-free conditions. rsc.org Adapting such electrosynthetic strategies for the synthesis of this compound could significantly reduce the environmental footprint of its production. The exploration of biocatalysis, perhaps using enzymes to facilitate the key bond-forming steps, also presents a compelling green alternative to traditional chemical synthesis. nih.gov